molecular formula C18H21FN2O4 B5098614 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione

5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5098614
M. Wt: 348.4 g/mol
InChI Key: ZXCQNSJGVZQDCJ-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione is an organic compound that belongs to the class of diazinane triones. These compounds are characterized by a six-membered ring containing three nitrogen atoms and three carbonyl groups. The presence of the ethyl, fluorobenzoyl, and methylbutyl groups adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. A common approach might include:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides.

    Attachment of the 4-fluorobenzoyl group: This step might involve Friedel-Crafts acylation using 4-fluorobenzoyl chloride.

    Addition of the 3-methylbutyl group: This can be introduced through alkylation or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methylbutyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the diazinane ring.

    Substitution: The fluorobenzoyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione could have various applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as potential anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with receptors: Modulating receptor activity to produce therapeutic effects.

    Pathways involved: Could include signaling pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-1-(4-chlorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a chlorine atom instead of fluorine.

    5-Ethyl-1-(4-methylbenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a methyl group instead of fluorine.

    5-Ethyl-1-(4-nitrobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzoyl group in 5-Ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione may confer unique properties such as increased lipophilicity, altered electronic effects, and potential biological activity compared to its analogs.

Properties

IUPAC Name

5-ethyl-1-(4-fluorobenzoyl)-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4/c1-4-18(10-9-11(2)3)15(23)20-17(25)21(16(18)24)14(22)12-5-7-13(19)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,20,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCQNSJGVZQDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=C(C=C2)F)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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